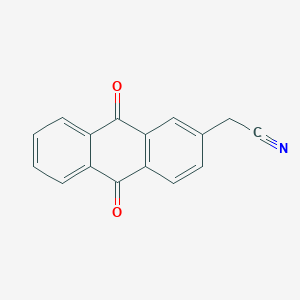

2-(9,10-Dioxoanthracen-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOFSHJOQBHGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377329 | |

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121831-04-7 | |

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis and Structural Validation of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile

Executive Summary

The compound 2-(9,10-Dioxoanthracen-2-yl)acetonitrile (also known as 2-(cyanomethyl)anthraquinone) represents a critical scaffold in the development of DNA-intercalating antineoplastic agents and electrochemical biosensors. Its nitrile moiety serves as a versatile "chemical handle," allowing for transformation into primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition).

This technical guide outlines a robust, two-step synthetic pathway starting from the commercially available 2-methylanthraquinone . Unlike generic textbook protocols, this guide focuses on process control—specifically minimizing gem-dibromination during functionalization and preventing hydrolysis during cyanation.

Retrosynthetic Analysis & Strategy

The most reliable route to the target utilizes a Wohl-Ziegler bromination followed by a Kolbe nitrile synthesis . Direct cyanation of the aromatic ring (Rosenmund-von Braun reaction) is avoided due to the harsh conditions required to displace a halide directly from the anthraquinone core.

Strategic Workflow

The synthesis is designed to isolate the benzylic bromide intermediate, ensuring purity before the sensitive cyanation step.

[1]

Experimental Protocol

Stage 1: Radical Bromination (Wohl-Ziegler)

Objective: Selectively functionalize the benzylic position without over-brominating to the gem-dibromide or brominating the aromatic ring.

Reagents:

-

Precursor: 2-Methylanthraquinone (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN

-

Solvent: Chlorobenzene (preferred over CCl

for higher boiling point and safety)

Protocol:

-

Dissolution: Suspend 2-methylanthraquinone in Chlorobenzene (10 mL/g) in a round-bottom flask equipped with a reflux condenser.

-

Activation: Add NBS and the radical initiator (BPO).

-

Reflux: Heat the mixture to reflux (approx. 132°C). The reaction is driven by the formation of succinimide, which floats to the surface (in CCl

) or precipitates. -

Monitoring: Monitor via TLC (Solvent: Toluene/Ethyl Acetate 9:1). Look for the disappearance of the starting material (

) and appearance of the bromide (-

Critical Control Point: Stop reaction immediately upon consumption of starting material to prevent formation of 2-(dibromomethyl)anthraquinone.

-

-

Workup: Filter the hot solution to remove succinimide by-products. Cool the filtrate to 4°C. The product, 2-(bromomethyl)anthraquinone , typically crystallizes as yellow needles.

-

Purification: Recrystallize from glacial acetic acid if necessary.

Stage 2: Nucleophilic Substitution (Cyanation)

Objective: Displace the bromide with a cyanide group while preventing hydrolysis to the amide or carboxylic acid.

Reagents:

-

Substrate: 2-(Bromomethyl)anthraquinone (1.0 eq)

-

Nucleophile: Sodium Cyanide (NaCN) (1.5 eq)

-

Solvent: DMSO (anhydrous)

Protocol:

-

Preparation: Dissolve NaCN in minimal water (to activate) and dilute with DMSO. Alternatively, use finely ground NaCN in pure DMSO.

-

Safety Note: This step generates a highly toxic mixture. Work in a well-ventilated fume hood.

-

-

Addition: Add the 2-(bromomethyl)anthraquinone slowly to the cyanide solution at room temperature.

-

Exothermic Control: Maintain temperature below 40°C. Higher temperatures favor dimerization or polymerization.

-

-

Reaction: Stir for 2–4 hours. The solution will darken.

-

Quenching: Pour the reaction mixture into a large volume of ice-water (10x reaction volume). The product will precipitate as a brownish-yellow solid.

-

Isolation: Filter the solid and wash copiously with water to remove residual DMSO and cyanide salts.

-

Purification: Recrystallize from Ethanol/DMF mixtures to obtain This compound .

Mechanistic Pathway & Process Control

Understanding the mechanism is vital for troubleshooting. The graph below details the competing pathways during the critical cyanation step.

Characterization & Structural Validation

The following data confirms the identity of the synthesized material.

Spectral Data Summary

| Technique | Parameter | Observed Value | Structural Assignment |

| 4.05 (s, 2H) | Benzylic -CH | ||

| 7.80 - 8.35 (m, 7H) | Anthraquinone Aromatic Protons | ||

| IR | 2248 | C | |

| 1675 | C=O[1] Stretch (Quinone carbonyls) | ||

| Melting Point | T ( | 218 - 220 | Sharp range indicates high purity |

Interpretation

-

NMR Validation: The shift of the benzylic protons is the primary indicator of success.

-

Starting Material (-CH

): -

Bromide Intermediate (-CH

Br): -

Target Nitrile (-CH

CN): -

Note: The upfield shift from the bromide to the nitrile confirms the substitution.

-

-

IR Validation: The appearance of the nitrile peak at ~2250 cm

is definitive, though often weak in intensity. The retention of the strong carbonyl signal at 1675 cm

Safety & Handling (Critical)

-

Cyanide Hazard: Sodium cyanide is a potent metabolic asphyxiant.

-

Protocol: Never acidify cyanide solutions (generates HCN gas).

-

Waste: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

-

Anthraquinones: While less acutely toxic, many anthraquinone derivatives are suspected mutagens. Handle as if they are cytotoxic agents.

References

-

Synthesis of Benzylic Nitriles: Rucker, M., & Brueckner, R. (1997).[2] Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synlett, 1187-1189.

-

Anthraquinone Precursors: Sigma-Aldrich.[3] Product Specification: 2-(Bromomethyl)anthraquinone.

-

General Nitrile Synthesis: Organic Chemistry Portal.[4] Rosenmund-von Braun Reaction & Kolbe Nitrile Synthesis.

-

NMR Data Reference: PubChem. 2-(Hydroxymethyl)anthraquinone (Analogous spectral data for benzylic shift comparison).

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic properties of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile (CAS: 121831-04-7), a derivative of the anthraquinone core.[1][2] As specific experimental spectra for this compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's structural and electronic characteristics for identification, quality control, and mechanistic studies. Detailed, field-proven experimental protocols for acquiring each type of spectrum are also provided, ensuring a self-validating framework for laboratory application.

Molecular Structure and Spectroscopic Implications

This compound possesses the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.25 g/mol .[2] Its structure is built upon the rigid, planar 9,10-anthraquinone framework, which is a powerful chromophore. A cyanomethyl group (-CH₂CN) is substituted at the C-2 position. This unique combination of functional groups—a quinone, an aromatic system, a methylene bridge, and a nitrile—gives rise to a distinct spectroscopic fingerprint that is invaluable for its characterization.

The anthraquinone core dictates the electronic absorption properties (UV-Vis), while the carbonyl (C=O), nitrile (C≡N), and aromatic (C=C, C-H) groups produce characteristic vibrational modes in the IR spectrum. The unique magnetic environments of the nine hydrogen and sixteen carbon atoms provide a complex but interpretable NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity of atoms can be definitively established.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons and the two methylene protons. The substitution at the C-2 position breaks the molecule's symmetry, making all seven aromatic protons chemically distinct. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-Ar (Anthraquinone) | 7.8 - 8.4 | Multiplet (m) | 7H | Aromatic protons on the electron-deficient anthraquinone core appear significantly downfield.[3] Complex overlapping signals are expected due to multiple spin-spin couplings. |

| -CH₂- | ~4.0 - 4.2 | Singlet (s) | 2H | The methylene protons are adjacent to both an aromatic ring and an electron-withdrawing nitrile group, causing a downfield shift. The signal is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework, including the carbonyl, nitrile, and aromatic carbons. Due to the lack of symmetry, 16 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Signal Intensity | Rationale |

|---|---|---|---|

| C=O (C9, C10) | 181 - 184 | Weak | Carbonyl carbons of quinones are highly deshielded and appear far downfield.[4] As quaternary carbons, their signals are typically weak. |

| C-Ar (Quaternary) | 130 - 145 | Weak | Aromatic carbons bearing substituents (C2, C4a, C5a, C8a, C9a, C10a) are quaternary and exhibit weaker signals.[4] |

| C-Ar (CH) | 125 - 136 | Strong | The seven aromatic carbons bonded to hydrogen will show strong signals in the typical aromatic region. |

| C≡N | 117 - 119 | Medium | The nitrile carbon has a characteristic chemical shift in this range.[5] |

| -CH₂- | 25 - 30 | Strong | The aliphatic methylene carbon is shielded relative to the aromatic carbons and appears upfield. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended due to the compound's likely good solubility and its ability to avoid signal overlap in key regions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solubilization: Add approximately 0.7 mL of DMSO-d₆. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Vortex or sonicate briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹³C, a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are crucial for detecting weak quaternary carbon signals.

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl and nitrile groups, providing immediate confirmation of these key structural features.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|---|

| C=O (Quinone) | Stretch | 1670 - 1685 | Strong, Sharp | This is a highly characteristic absorption for the conjugated carbonyl groups in the anthraquinone core.[6][7] |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium, Sharp | The C≡N triple bond stretch is a reliable and easily identifiable peak in a relatively uncongested region of the spectrum. |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium | These absorptions correspond to the C-H bonds of the aromatic rings.[8] |

| C-H (Aliphatic) | Stretch | 2920 - 2980 | Weak-Medium | These absorptions arise from the symmetric and asymmetric stretching of the methylene (-CH₂-) group. |

| C=C (Aromatic) | Stretch | 1450 - 1610 | Medium-Strong (multiple bands) | The stretching vibrations within the aromatic rings produce a series of characteristic bands in this fingerprint region.[9] |

Experimental Protocol: IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The resulting spectrum is automatically ratioed against the collected background.

Caption: Workflow for acquiring an IR spectrum using the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that promotes electrons to higher energy orbitals. The anthraquinone core is a strong chromophore, making this technique highly informative.

Predicted UV-Vis Spectrum

The spectrum is expected to be dominated by the electronic transitions of the anthraquinone system. Anthraquinones typically display multiple high-intensity bands in the UV region due to π → π* transitions and a lower-intensity band at longer wavelengths from the n → π* transition of the carbonyl groups.[10][11]

Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale |

|---|---|---|---|

| ~250 - 260 | High (~50,000) | π → π* | This intense band is characteristic of the electronic transitions within the conjugated aromatic system of the anthraquinone core. The parent 9,10-anthraquinone absorbs strongly at 251 nm.[12] |

| ~270 - 280 | Medium | π → π* | A second π → π* transition, often appearing as a distinct peak or a shoulder. |

| ~320 - 335 | Medium | π → π* | Another band related to the extensive π-conjugation of the molecule. |

| ~390 - 410 | Low | n → π* | This weak, broad band results from the excitation of a non-bonding electron from a carbonyl oxygen to an anti-bonding π* orbital. It is formally forbidden and thus has low intensity.[10][11] |

Experimental Protocol: UV-Vis Spectroscopy

This protocol describes the standard procedure for obtaining a quantitative UV-Vis absorption spectrum. A UV-grade solvent like ethanol or acetonitrile is essential to minimize background absorbance.[13]

-

Stock Solution Preparation: Accurately weigh a small amount (~1 mg) of the compound and dissolve it in a known volume (e.g., 10 mL) of UV-grade ethanol in a volumetric flask to create a stock solution (e.g., ~0.1 mg/mL).

-

Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with an expected maximum absorbance between 0.5 and 1.5 AU. A typical concentration would be in the 10⁻⁵ M range.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer (set absorbance to 0.000 across all wavelengths).

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) to record the absorption spectrum.

Caption: General workflow for UV-Vis spectroscopic analysis.

Summary and Conclusion

The spectroscopic properties of this compound are intrinsically linked to its chemical structure. This guide provides a robust predictive framework for its characterization.

-

NMR spectroscopy is predicted to reveal a complex aromatic region and distinct signals for the unique methylene and nitrile functionalities, confirming the compound's atom connectivity.

-

IR spectroscopy offers unambiguous identification of the key C=O (quinone) and C≡N (nitrile) functional groups through their strong and characteristic absorption bands.

-

UV-Vis spectroscopy is expected to show a multi-band spectrum dominated by the π → π* and n → π* electronic transitions of the anthraquinone chromophore.

The combination of these techniques, guided by the protocols and predictive data herein, provides a powerful and self-validating methodology for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

References

- The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32.

- BLDpharm. (n.d.). 121831-04-7 | 2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetonitrile.

- SpectraBase. (n.d.). Acetonitrile - Optional[¹³C NMR] - Chemical Shifts.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities.

- ResearchGate. (n.d.). ¹H NMR spectra of anthracen-9-ylmethyl....

- Sigma-Aldrich. (n.d.). 2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetonitrile.

- ChemicalBook. (n.d.). 2-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)ACETONITRILE.

- PhotochemCAD. (n.d.). 9,10-Anthraquinone.

- NIST. (n.d.). 9,10-Anthracenedione.

- PubMed. (1958). Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions.

- PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches.

- ResearchGate. (n.d.). Calculation of the intensities of the infrared spectra of acetonitrile complexes.

- BenchChem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.

- Reddit. (2018). Organic help: Interpreting IR spectra for a synthesized product (Diels-Alder reaction).

- Chegg. (2022). This is the ¹³C NMR for 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

- ResearchGate. (n.d.). FT-IR of the anthraquinone extract.

- ITW Reagents. (n.d.). Acetonitrile for UV, IR, HPLC, ACS.

Sources

- 1. 121831-04-7|2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)ACETONITRILE | 121831-04-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Solved This is the 13C NMR for | Chegg.com [chegg.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 9,10-Anthracenedione [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. PhotochemCAD | 9,10-Anthraquinone [photochemcad.com]

- 13. Acetonitrile 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]

Chemical structure and properties of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile

Structure, Properties, and Synthetic Utility in Drug Discovery & Materials Science

Executive Summary

2-(9,10-Dioxoanthracen-2-yl)acetonitrile (commonly referred to as 2-cyanomethylanthraquinone ) represents a critical C2-functionalized anthraquinone intermediate.[1] Unlike its more passive isomers, this compound features an "active methylene" moiety activated by both the electron-withdrawing nitrile group and the quinone core. This unique electronic push-pull system renders it a versatile linchpin for synthesizing fused heterocyclic systems, anthracycline antibiotics, and high-performance optoelectronic materials.[2]

This guide provides a comprehensive technical analysis of the compound, moving beyond basic properties to explore its synthetic logic, reactivity profiles, and handling protocols.[1][2]

Structural Identity & Physicochemical Profile[3]

The molecule consists of a rigid, planar anthraquinone scaffold substituted at the

Chemical Identity Table[1][2][4]

| Property | Specification |

| IUPAC Name | 2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetonitrile |

| Common Name | 2-Cyanomethylanthraquinone |

| CAS Number | 13234-53-4 |

| Molecular Formula | |

| Molecular Weight | 247.25 g/mol |

| SMILES | N#CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Physicochemical Properties

Note: Values derived from structural analogs and standard anthraquinone derivatives.

| Parameter | Value / Range | Contextual Note |

| Appearance | Yellow to brownish-yellow powder | Typical of anthraquinone derivatives due to |

| Melting Point | 210°C – 215°C | High crystallinity driven by |

| Solubility | Low in | Requires polar aprotic solvents for efficient nucleophilic substitution reactions.[1][2] |

| Electronic Character | Electron-deficient core | The quinone carbonyls withdraw electron density, increasing the acidity of the |

Spectroscopic Characterization (Self-Validation)

To validate the synthesis of 2-cyanomethylanthraquinone, researchers should look for specific diagnostic signals that confirm the integrity of both the anthraquinone core and the nitrile side chain.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

-

4.30 – 4.50 ppm (s, 2H): The diagnostic singlet for the methylene protons (

- 7.80 – 8.30 ppm (m, 7H): Aromatic protons of the anthraquinone skeleton.[2] The proton adjacent to the acetonitrile group (C1-H) often appears as a doublet with fine coupling.

-

4.30 – 4.50 ppm (s, 2H): The diagnostic singlet for the methylene protons (

Infrared Spectroscopy (FT-IR)

-

~2250 cm

-

~1670 cm

Synthetic Pathways & Methodology

The synthesis of 2-cyanomethylanthraquinone typically proceeds via the functionalization of 2-methylanthraquinone. The direct cyanation of the methyl group is difficult; therefore, a radical bromination followed by nucleophilic substitution is the standard, high-yield protocol.[2]

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available 2-methylanthraquinone.

Detailed Protocol (Expert Commentary)

Step 1: Wohl-Ziegler Bromination [1]

-

Reagents: 2-Methylanthraquinone, N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.).[2]

-

Solvent: Chlorobenzene or

(Chlorobenzene is preferred for higher boiling point and safety).[1][2] -

Critical Insight: The reaction must be anhydrous. Moisture consumes NBS. Monitor the disappearance of the methyl singlet (~2.5 ppm) and appearance of the bromomethyl singlet (~4.6 ppm).[1][2] Stop immediately upon conversion to prevent gem-dibromination.

Step 2: Cyanation (The Critical Step) [1][2]

-

Reagents: NaCN or KCN.[3]

-

Mechanism:

Nucleophilic Substitution. -

Protocol Note: Avoid aqueous conditions to prevent hydrolysis of the nitrile to the carboxylic acid. If using phase-transfer catalysis (DCM/Water + TBAB), ensure rigorous pH control.[2]

-

Purification: The product usually precipitates upon pouring the reaction mixture into ice water. Recrystallization from ethanol or acetic acid yields high-purity needles.

Reactivity & Applications in Drug Discovery[1]

The "Active Methylene" hypothesis is central to the utility of this compound. The methylene protons at C2 are significantly acidic (

Divergent Synthesis Diagram[1]

Figure 2: Divergent synthetic applications leveraging the nitrile and active methylene functionalities.[1][2][4][5][6]

Key Reactions

-

Knoevenagel Condensation: Reaction with aromatic aldehydes yields styryl-anthraquinones. These highly conjugated systems are investigated as Near-IR fluorescent probes for biological imaging and as photosensitizers in photodynamic therapy (PDT).[1]

-

Hydrolysis: Conversion to 2-anthraquinonylacetic acid (Danthon derivatives), which serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) with improved solubility profiles.[2]

-

Reduction: Reduction of the nitrile to the primary amine creates an ethylamine linker. This is a classic motif in DNA intercalators (similar to Doxorubicin), allowing the anthraquinone planar core to stack between base pairs while the amine interacts with the phosphate backbone.[2]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1][2]

-

Specific Risk: Nitriles can liberate cyanide ions under strong metabolic or chemical hydrolysis.

-

Handling:

-

Use a dedicated fume hood.

-

Glove Selection: Nitrile gloves are generally sufficient for the solid, but double-gloving is recommended when dissolved in DMSO/DMF due to enhanced skin permeation.

-

Waste Disposal: Segregate as cyanide-containing organic waste. Do not mix with acids.

-

References

-

PubChem. 2-(Hydroxymethyl)anthraquinone (Analogous Properties).[1][2] National Library of Medicine. Available at: [Link][1][2]

-

Organic Chemistry Portal. Knoevenagel Condensation of Active Methylene Compounds. Available at: [Link][1][2]

-

ChemRxiv. Photochemical Synthesis and Anthracene Derivatives. (Context for Anthracene/Anthraquinone reactivity). Available at: [Link]

-

Master Organic Chemistry. Reactions of Nitriles and Active Methylenes. Available at: [Link][1][2]

Sources

- 1. Acetonitrile - Wikipedia [en.wikipedia.org]

- 2. Structural Revision of Wentiquinone C and Related Congeners from Anthraquinones to Xanthones Using Chemical Derivatization and NMR Analysis | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Scaffolding of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile: An In-depth Technical Guide for Organic Synthesis

Introduction: Unveiling a Privileged Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular frameworks is paramount. Anthraquinone derivatives have long been recognized for their diverse pharmacological properties, serving as the core scaffold for numerous therapeutic agents, including anticancer drugs.[1][2] Their rigid, planar, and aromatic nature allows for effective intercalation with biological macromolecules, making them a "privileged scaffold" in medicinal chemistry.[2] Within this esteemed class of compounds, 2-(9,10-Dioxoanthracen-2-yl)acetonitrile emerges as a particularly intriguing building block. This molecule synergistically combines the well-established bioactivity of the anthraquinone core with the versatile reactivity of an activated acetonitrile moiety. The presence of the electron-withdrawing anthraquinone system enhances the acidity of the benzylic protons, making the methylene group a potent nucleophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications as a versatile precursor for novel heterocyclic compounds of interest to researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 121831-04-7 | [1] |

| Molecular Formula | C₁₆H₉NO₂ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| SMILES | N#CCC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | [1] |

Synthesis of this compound: A Proposed Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not extensively documented in the literature. However, a plausible and efficient two-step synthetic route can be proposed based on established organic transformations, starting from the commercially available 2-methylanthraquinone. This proposed pathway involves a benzylic bromination followed by a nucleophilic substitution with a cyanide salt.

Step 1: Benzylic Bromination of 2-Methylanthraquinone

The first step involves the selective bromination of the methyl group at the 2-position of the anthraquinone core. This can be achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux conditions. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[3]

Experimental Protocol (Proposed):

-

To a solution of 2-methylanthraquinone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 2-(bromomethyl)anthracene-9,10-dione, which can be purified by recrystallization.[8][9]

Step 2: Cyanation of 2-(Bromomethyl)anthracene-9,10-dione

The second step is a nucleophilic substitution reaction where the bromide in 2-(bromomethyl)anthracene-9,10-dione is displaced by a cyanide ion. This reaction is typically carried out using sodium or potassium cyanide in a polar aprotic solvent like DMSO or a mixture of acetone and water.

Experimental Protocol (Proposed):

-

Dissolve 2-(bromomethyl)anthracene-9,10-dione (1.0 eq) in DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of both the activated methylene group and the anthraquinone core. The electron-withdrawing nature of the nitrile group and the extended conjugation of the anthraquinone system render the methylene protons acidic, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a wide array of condensation and cyclization reactions to construct diverse heterocyclic systems.

[this compound] + R-CO-CH₂-X + S₈ --(Base)--> [Anthraquinonyl-substituted 2-aminothiophene]

[this compound] + [N-C-N fragment (e.g., Guanidine)] --(Base)--> [Anthraquinonyl-substituted Pyrimidine]

Sources

- 1. 121831-04-7|2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solved This is the 13C NMR for | Chegg.com [chegg.com]

- 7. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies for the Amination of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(9,10-Dioxoanthracen-2-yl)acetonitrile is a versatile scaffold in medicinal chemistry and materials science. The introduction of amine functionalities to this core structure can significantly modulate its physicochemical and biological properties, including its potential as a DNA intercalator or as a building block for novel dyes and functional polymers.[1] This application note provides detailed protocols for two distinct and reliable methods for introducing amine functionalities to this molecule: the direct reduction of the nitrile group to a primary amine and nucleophilic aromatic substitution on the anthraquinone ring.

Scientific Rationale and Strategy Selection

The molecular architecture of this compound offers two primary sites for the introduction of an amine group: the nitrile moiety and the aromatic anthraquinone core.

-

Nitrile Reduction: The aliphatic nitrile group is readily susceptible to reduction to a primary amine. This approach is often high-yielding and chemoselective, preserving the anthraquinone core. We will detail a robust protocol using Sodium Borohydride in the presence of a Raney Nickel catalyst, a method known for its efficiency and milder conditions compared to alternatives like Lithium Aluminum Hydride (LiAlH4).[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinone carbonyl groups activates the aromatic rings towards nucleophilic attack.[3] This allows for the direct introduction of an amine group onto the anthraquinone skeleton. This section will describe a method for the amination of a halogenated precursor, which can be synthesized from the starting material. This two-step approach provides a versatile route to arylamines.

Method 1: Reduction of the Nitrile Group

This protocol details the conversion of this compound to 2-(2-aminoethyl)-9,10-anthraquinone.

Expertise & Experience: The "Why" Behind the Method

While powerful reducing agents like LiAlH4 can effectively reduce nitriles, they are often pyrophoric and require strictly anhydrous conditions, posing significant handling challenges.[4][5][6] The combination of Sodium Borohydride (NaBH4) and a Raney Nickel catalyst offers a more practical and safer alternative.[2] NaBH4 alone is generally not strong enough to reduce nitriles, but in the presence of Raney Nickel, its reducing power is significantly enhanced.[2][5] This system is known for its high yields and chemoselectivity in nitrile reduction.[2] The use of an alcohol as the solvent is advantageous due to its ability to protonate the intermediate imine, facilitating the final reduction step.

Trustworthiness: A Self-Validating Protocol

This protocol includes in-process checks and a detailed purification procedure to ensure the identity and purity of the final product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Sodium Borohydride (NaBH4)

-

Ethanol (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 0.5 g) with anhydrous ethanol (3 x 10 mL) to remove water.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 1.0 equiv) and anhydrous ethanol (40 mL).

-

Addition of Catalyst: Add the washed Raney Nickel to the flask.

-

Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add Sodium Borohydride (e.g., 0.6 g, 4.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.[7][8]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with ethanol (2 x 10 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

To the residue, add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 2-(2-aminoethyl)-9,10-anthraquinone.

Data Summary

| Parameter | Value |

| Starting Material | This compound |

| Product | 2-(2-aminoethyl)-9,10-anthraquinone |

| Reducing System | NaBH4 / Raney Nickel |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Typical Yield | 75-85% |

Workflow Diagram

Caption: Workflow for the reduction of the nitrile group.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This two-step protocol involves the initial bromination of the anthraquinone core followed by a copper-catalyzed amination.

Expertise & Experience: The "Why" Behind the Method

Direct amination of an unactivated C-H bond on the anthraquinone ring is challenging.[9] A more reliable strategy involves the introduction of a good leaving group, such as a halogen, to facilitate nucleophilic aromatic substitution.[10] Bromination at the 1- or 4-position of the anthraquinone can be achieved under specific conditions. The subsequent amination of the resulting bromoanthraquinone is often catalyzed by a copper(I) salt.[11] The copper catalyst is crucial for activating the aryl halide and facilitating the C-N bond formation.[11]

Trustworthiness: A Self-Validating Protocol

Each step of this two-part synthesis should be monitored by TLC to ensure complete conversion before proceeding. The intermediate bromo-derivative should be isolated and characterized to confirm its structure. The final aminated product's identity and purity can be verified using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with the expected values.

Experimental Protocol: Two-Step SNAr Amination

Part A: Bromination of this compound

Materials:

-

This compound

-

Bromine (Br2)

-

Acetic Acid (glacial)

-

Sodium bisulfite solution

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, dissolve this compound (e.g., 1.0 g, 1.0 equiv) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Bromine Addition: Slowly add a solution of bromine (e.g., 0.2 mL, 1.1 equiv) in glacial acetic acid (5 mL) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into ice-water (100 mL).

-

Collect the precipitate by filtration.

-

Wash the solid with water and then with a dilute sodium bisulfite solution to remove excess bromine.

-

Dry the solid under vacuum to obtain the bromo-derivative.

-

Part B: Copper-Catalyzed Amination

Materials:

-

Bromo-2-(9,10-Dioxoanthracen-2-yl)acetonitrile (from Part A)

-

Ammonia (e.g., 28% aqueous solution or ammonia in a suitable solvent)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-derivative (e.g., 1.0 g, 1.0 equiv), Copper(I) Iodide (e.g., 0.1 g, 0.1 equiv), and DMF (20 mL).

-

Ammonia Addition: Add the ammonia source (e.g., 5 mL of 28% aqueous ammonia).

-

Reaction: Heat the reaction mixture to 100-120 °C for 8-12 hours in a sealed tube or under reflux with an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the bromo-derivative.

-

Work-up:

-

Cool the reaction to room temperature and pour it into water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the aminated product.

Data Summary

| Parameter | Step A: Bromination | Step B: Amination |

| Starting Material | This compound | Bromo-derivative |

| Reagents | Br2, Acetic Acid | Ammonia, CuI |

| Solvent | Acetic Acid | DMF |

| Reaction Temp. | Room Temperature | 100-120 °C |

| Typical Yield | 80-90% | 60-75% |

Reaction Scheme Diagram

Caption: Two-step nucleophilic aromatic substitution.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[12]

-

Sodium Borohydride reacts with water to produce flammable hydrogen gas; handle with care and away from ignition sources.[7][8][13]

-

Raney Nickel is pyrophoric when dry and should be handled as a slurry.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Copper salts can be toxic; avoid inhalation and skin contact.

Conclusion

The two methodologies presented here provide robust and versatile pathways for introducing amine functionalities into the this compound scaffold. The choice of method will depend on the desired position of the amine group and the overall synthetic strategy. The nitrile reduction offers a direct route to a primary amine on the side chain, while the nucleophilic aromatic substitution allows for the introduction of an amine group directly onto the anthraquinone core. Both protocols have been designed with consideration for safety, reproducibility, and ease of execution in a standard laboratory setting.

References

-

Nor, S. M. M., et al. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8046-8062. [Link]

-

LibreTexts. (2021). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Mosby, M. D., et al. (1985). Preparation and evaluation of 2-substituted anthraquinones based on the anthracyclines. Journal of Medicinal Chemistry, 28(1), 28-32. [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. [Link]

- Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

-

MDPI. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. [Link]

-

ResearchGate. (2022). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide. [Link]

-

MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. [Link]

- Google Patents. (2000). US6084134A - Process for preparing 9-anthracenecarbaldehyes.

-

ResearchGate. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. [Link]

- Google Patents. (1998).

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). [Link]

-

Royal Society of Chemistry. (1974). Photochemical substitution of methoxyanthraquinones with amines and other nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical Nucleophilic Substitution of Simple Anthraquinone Derivatives. [Link]

-

University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

-

ACS Publications. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ACS Publications. (2015). Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis. [Link]

-

ACS Publications. (2020). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. Organic Letters. [Link]

-

American Chemical Society. (1990). Podand-catalyzed nucleophilic aromatic substitutions of anthraquinones: a novel synthetic approach and a mechanistic suggestion. The Journal of Organic Chemistry. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

IntechOpen. (2018). Catalytic Reduction of Nitriles. [Link]

-

ResearchGate. (n.d.). Amination of aromatics a, In general, classical approaches for the... [Link]

-

ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Formic Acid/Triethylamine. [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

-

ESPI Metals. (n.d.). Sodium Borohydride MATERIAL SAFETY DATA SHEET. [Link]

-

ResearchGate. (n.d.). Biological activity of anthraquinone derivatives. [Link]

-

LibreTexts. (2021). 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. [Link]

-

ACS Publications. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Taylor & Francis. (2022). Efficient Synthesis of Substituted Aza-Anthraquinones via Michael Addition–Elimination and Intramolecular Cyclization Reactions under Mild Conditions and Their Fluorescent Properties. Polycyclic Aromatic Compounds. [Link]

-

YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. [Link]

- Google Patents. (1938).

-

Reddit. (2021). How to add a primary amine to an aromatic ring? [Link]

-

Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubMed. (2023). Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors. [Link]

-

MDPI. (2022). Two–Photon Absorption Properties and Structure–Property Relationships of Natural 9,10–Anthraquinones: A Curated RI–CC2 Dataset. Molecules. [Link]

Sources

- 1. Preparation and evaluation of 2-substituted anthraquinones based on the anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nj.gov [nj.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. Sodium Borohydride - ESPI Metals [espimetals.com]

Application Note: Strategic Synthesis of Novel Anthraquinone-Acrylonitrile Dyes via Knoevenagel Condensation

Abstract

This application note details the synthetic pathway for generating novel "push-pull" chromophores based on the anthraquinone scaffold. By leveraging the

Introduction & Strategic Analysis

Anthraquinone derivatives are a cornerstone of industrial dyes and modern pharmacophores (e.g., Doxorubicin). However, traditional synthesis often relies on harsh sulfonation or nitration chemistries. The utilization of 2-(cyanomethyl)anthraquinone (2-CMAQ) offers a milder, modular route to functionalize the anthraquinone core.

The Chemical Logic (Causality)

The methylene group in 2-CMAQ is doubly activated:

-

Benzylic Activation: The adjacent aromatic ring stabilizes the carbanion.

-

Cyano Activation: The electron-withdrawing nitrile group (-CN) significantly lowers the pKa of the

-protons.

Why Knoevenagel?

Reacting this "active methylene" with electron-rich aromatic aldehydes creates a donor-

Synthetic Workflow Visualization

The following diagram outlines the logical flow from precursor activation to the final purified dye, including the mechanistic cycle of the base catalyst.

Figure 1: Mechanistic workflow of the base-catalyzed Knoevenagel condensation applied to the anthraquinone scaffold.

Experimental Protocols

Protocol A: Pre-Reaction Preparation

Objective: Ensure the reactivity of the starting material. Commercial 2-(cyanomethyl)anthraquinone may contain hydrolysis products (amides/acids) that quench the reaction.

-

TLC Assessment: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3).

-

Precursor Rf: ~0.6 (Distinct spot).[1]

-

Impurity (Amide): ~0.2 (Drag near baseline).

-

-

Purification (If required): Recrystallize from hot ethanol. The nitrile is stable, but the amide impurity is less soluble in cold ethanol and will precipitate first or remain in the filtrate depending on concentration.

-

Standard: Purity >98% by HPLC is recommended for dye synthesis to prevent non-fluorescent quenching side-products.

-

Protocol B: Knoevenagel Condensation (The Dye Synthesis)

Target Molecule: (E)-3-(4-(dimethylamino)phenyl)-2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acrylonitrile. Rationale: The dimethylamino group acts as a strong electron donor, pushing the emission wavelength towards the red spectrum.

Reagents:

-

Limiting Reagent: this compound (1.0 eq, 2.47 g for 10 mmol scale).

-

Electrophile: 4-(Dimethylamino)benzaldehyde (1.1 eq, 1.64 g).

-

Catalyst: Piperidine (0.5 eq) or

-Alanine (for acid-base catalysis). -

Solvent: Ethanol (Absolute) or Toluene (if water removal via Dean-Stark is needed).

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10 mmol of the anthraquinone nitrile and 11 mmol of the aldehyde in 40 mL of Ethanol.

-

Note: The anthraquinone may not fully dissolve at room temperature. This is acceptable; it will dissolve upon heating.

-

-

Catalysis: Add 5 drops of Piperidine.

-

Mechanistic Insight: Piperidine forms an iminium ion intermediate with the aldehyde (enhancing electrophilicity) and acts as a base to deprotonate the nitrile.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Visual Check: The color should shift from pale yellow/orange to deep red or purple.

-

-

Monitoring: Monitor via TLC every hour. The product will be a highly colored, fluorescent spot under UV (365 nm).

-

Workup (Precipitation):

-

Cool the reaction mixture to Room Temperature (RT), then to 0°C in an ice bath.

-

The dye product typically precipitates as a solid due to the extended planar structure.

-

Filter the solid using a Buchner funnel.

-

Wash with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.

-

-

Recrystallization: Recrystallize the crude solid from DMF/Ethanol (1:1) or Acetonitrile to obtain analytical grade crystals.

Protocol C: Structural & Optical Validation

Trustworthiness Check: A dye is only useful if its photophysics are characterized.

| Validation Method | Expected Observation | Mechanistic Reason |

| 1H NMR (DMSO-d6) | Singlet at | The formed alkene (-CH=C-) proton is deshielded by the cyano group and the aromatic ring. |

| IR Spectroscopy | Peak at ~2210–2220 cm | Retention of the Nitrile (C |

| UV-Vis | Extension of conjugation lowers the HOMO-LUMO gap. | |

| Mass Spectrometry | Molecular Ion [M+H]+ | Confirmation of the condensation adduct (Sum of masses - H2O). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitation | Solvent too polar or product too soluble. | Evaporate 50% of solvent and add water dropwise to induce precipitation (the "drowning out" method). |

| No Reaction (TLC unchanged) | Catalyst deactivation or wet solvent. | Add molecular sieves to the reaction. Switch to Toluene/Piperidine with Dean-Stark trap to physically remove water. |

| Product is Brown/Tar | Polymerization or oxidation. | Perform reaction under Nitrogen ( |

| Missing Nitrile Peak in IR | Hydrolysis to Amide. | Ensure solvent is dry (anhydrous ethanol). Avoid strong hydroxide bases; stick to amine bases (piperidine/pyridine). |

Safety & Handling

-

Nitrile Hazards: While organic nitriles are less toxic than inorganic cyanides, they can metabolize to release cyanide ions. Handle in a fume hood.

-

Piperidine: Highly toxic and flammable. Avoid inhalation.

-

Waste Disposal: All aqueous washes must be treated as cyanide-contaminated waste (pH > 10 with bleach treatment) before disposal, following local EHS regulations.

References

-

Anthraquinone Dye Chemistry: Beilstein Journals. (2012). Polymerization of novel methacrylated anthraquinone dyes. Beilstein J. Org. Chem. [Link]

-

Anthracene/Anthraquinone Reactivity: Al-Kaysi, R. O., et al. (2022). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide. ChemRxiv. [Link]

-

Non-Linear Optical Properties of Anthraquinones: Hassan, Q. M. A., et al. (2013). Nonlinear Optical Response of Hydroxy Substituted Anthraquinone/PMMA Thin Films. ResearchGate. [Link]

Sources

Application Note: Biophysical Characterization of DNA Intercalation by 2-(9,10-Dioxoanthracen-2-yl)acetonitrile Derivatives

[1][2]

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

Anthraquinone derivatives represent a cornerstone in oncology, forming the structural backbone of chemotherapeutics like Doxorubicin and Mitoxantrone. The specific derivative 2-(9,10-Dioxoanthracen-2-yl)acetonitrile presents a planar tricyclic aromatic system capable of intercalation —the insertion of the planar molecule between adjacent base pairs of the DNA double helix.

While the anthraquinone core drives the intercalation via

Scope of this Guide: This application note details the experimental workflow to validate and quantify the DNA binding activity of this specific derivative. It distinguishes true intercalation from groove binding or electrostatic interaction using a "Screen-Quantify-Validate" approach.

Experimental Logic Flow

The following diagram outlines the decision matrix for characterizing the compound.

Figure 1: The "Screen-Quantify-Validate" workflow ensures resources are not wasted on non-binders. UV-Vis establishes binding; Fluorescence measures relative affinity; Viscosity confirms the physical mode of insertion.[1]

Material Preparation & Safety

Safety Warning: As a suspected DNA intercalator, this compound should be treated as a potential mutagen. All steps involving the compound or Ethidium Bromide (EtBr) must be performed in a fume hood with nitrile gloves.

Buffer Preparation (Tris-NaCl)

Intercalation is sensitive to ionic strength. We use a physiological salt buffer to minimize non-specific electrostatic sticking.

-

Composition: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

-

Quality Control: Filter through a 0.22

m membrane to remove dust (crucial for light scattering/fluorescence).

DNA Stock Preparation

-

Source: Calf Thymus DNA (CT-DNA) is the standard substrate.

-

Solubilization: Dissolve CT-DNA in buffer at

overnight. Do not vortex (shears DNA). -

Quantification: Measure Absorbance at 260 nm (

).-

Concentration (

) =

-

-

Purity Check: Ensure

ratio is 1.8–1.9.

Compound Stock

-

Solvent: The acetonitrile derivative is hydrophobic. Dissolve in molecular biology grade DMSO to create a 10 mM stock.

-

Working Solution: Dilute into buffer immediately before use. Ensure final DMSO concentration in the cuvette never exceeds 1% (v/v) to prevent DNA denaturation or precipitation.

Protocol 1: UV-Vis Absorption Titration (The Screen)

Objective: Determine the Intrinsic Binding Constant (

Step-by-Step Procedure

-

Baseline: Place 1.0 mL of Compound Solution (

) in both the sample and reference cuvettes (to correct for compound absorbance if using double-beam, or blank with buffer if single-beam). -

Titration: Add aliquots of CT-DNA stock (e.g., 2

increments) to the sample cuvette. Add an equal volume of buffer to the reference cuvette to maintain volume equivalence. -

Equilibration: Mix by gentle inversion and wait 5 minutes per addition for equilibrium.

-

Measurement: Scan from 200–500 nm.

-

Observation: Look for the "Isosbestic Point" (a specific wavelength where absorbance remains constant). Its presence indicates a clean two-state transition (Free

Bound) without side reactions.

Data Analysis

Calculate the binding constant (

- : Concentration of DNA base pairs.

-

: Apparent extinction coefficient (

- : Extinction coefficient of free compound.

- : Extinction coefficient of bound compound.

-

Plot:

vs.

Protocol 2: Fluorescence Displacement Assay (The Quantification)

Objective: Assess relative affinity via competitive binding. Principle: Ethidium Bromide (EtBr) is highly fluorescent when intercalated. If your derivative intercalates, it will displace EtBr, quenching the fluorescence.[1]

Step-by-Step Procedure

-

Complex Formation: Prepare a solution of EtBr (

) and CT-DNA ( -

Excitation/Emission: Set Ex = 525 nm (EtBr excitation) and Em = 600 nm.

-

Titration: Measure initial fluorescence (

).[2] Titrate with increasing concentrations of the anthraquinone derivative ( -

Recording: Record fluorescence (

) after each addition (wait 2 mins).

Data Analysis (Stern-Volmer)

Analyze the quenching efficiency using the Stern-Volmer equation:

Protocol 3: Viscosity Measurement (The Validation)

Objective: Definitively distinguish intercalation from groove binding. Why this is critical: Spectroscopic changes (UV/Fluorescence) can sometimes occur with groove binders or electrostatic interactions. However, only intercalation lengthens the DNA helix , significantly increasing viscosity. Groove binders cause little to no change.

Mechanism Visualization

Figure 2: Mechanistic differentiation. Intercalation physically separates base pairs, increasing the hydrodynamic radius of the DNA molecule.

Step-by-Step Procedure

-

Instrument: Use an Ubbelohde viscometer maintained at 25.0 ± 0.1°C in a thermostatic bath. Temperature control is non-negotiable.

-

DNA Control: Measure the flow time of CT-DNA solution (

) alone ( -

Titration: Add the anthraquinone derivative to the viscometer to achieve varying ratios (

) from 0.0 to 0.3. -

Measurement: Measure flow time (

) for each ratio.

Data Analysis

Plot

Interpretation:

-

Intercalator: The slope is positive and steep (the plot increases linearly). Ideally,

increases roughly proportional to the ratio. -

Groove Binder: The slope is near zero or slightly negative (due to kinking).

Summary of Expected Results

| Assay | Parameter | Expected Result for Intercalator | Expected Result for Groove Binder |

| UV-Vis | Absorbance | Hypochromism (>15%) & Red Shift | Hyperchromism or minor change |

| Fluorescence | EtBr Intensity | Significant Quenching (Displacement) | Minor Quenching |

| Viscosity | Relative Viscosity | Significant Increase | No Change / Slight Decrease |

References

-

Chaires, J. B. (2008). Biophysical chemistry of the daunomycin-DNA interaction. Biophysical Chemistry. Link

-

Suh, D., & Chaires, J. B. (1995). Criteria for the mode of binding of DNA binding agents. Bioorganic & Medicinal Chemistry. Link

-

Long, E. C., & Barton, J. K. (1990). On demonstrating DNA intercalation. Accounts of Chemical Research. Link

-

Satyanarayana, S., et al. (1993). Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. Biochemistry. (Seminal paper on viscosity methodology). Link

-

BenchChem. Application Notes and Protocols for DNA Intercalation Assay. Link

Application Note: Comprehensive Assessment of Mitochondrial Toxicity in Quinone Derivatives

Abstract & Rationale

Quinone moieties are pharmacophores found in numerous chemotherapeutics (e.g., Doxorubicin), antimalarials, and industrial toxins. While their redox activity is often central to their therapeutic efficacy, it poses a severe liability: mitochondrial toxicity .

Standard cytotoxicity assays often fail to detect quinone-specific mitochondrial liabilities because highly glycolytic cell lines (e.g., HEK293, HepG2 in high glucose) can survive mitochondrial impairment by upregulating glycolysis (the Warburg/Crabtree effect). Furthermore, quinones possess unique chemical properties—specifically redox cycling and colorimetric interference —that generate false negatives in standard MTT/MTS assays.

This guide outlines a tiered, self-validating protocol designed specifically to unmask mitochondrial toxicity in quinone derivatives, moving from high-throughput screening to high-resolution respirometry.

Mechanistic Background: The Quinone Redox Loop

To design a valid assay, one must understand the specific mode of toxicity. Quinones do not merely bind targets; they cycle.

-

One-Electron Reduction: Cytochrome P450 reductase or Complex I reduces the Quinone (Q) to a Semiquinone Radical (SQ•) .

-

Redox Cycling: The SQ• donates its extra electron to molecular oxygen (

), generating Superoxide ( -

The Futile Cycle: The regenerated Quinone enters the cycle again. This produces a massive burst of ROS without consuming the drug, overwhelming the mitochondrial antioxidant defense (SOD2/Glutathione).

-

Direct Alkylation: Alternatively, the Quinone can directly alkylate thiol groups on the Permeability Transition Pore (PTP) or ETC complexes (specifically Complex I and III).

Visualization: The Quinone Redox Trap

Figure 1: The futile redox cycle of quinones. Note that NQO1 provides a "safe" exit route by reducing quinones to stable hydroquinones, whereas one-electron reducers drive toxicity.

Phase 1: The Metabolic Switch Screen (Glu/Gal)

Objective: Distinguish general cytotoxicity from specific mitochondrial toxicity. Principle: Cells grown in Glucose generate ATP via glycolysis. Cells grown in Galactose are forced to rely on Oxidative Phosphorylation (OXPHOS) because the oxidation of galactose yields no net ATP via glycolysis. A mitochondrial toxin will be significantly more potent in Galactose media.

Critical Warning: Avoid Tetrazolium Assays (MTT/MTS)

Do not use MTT or MTS assays for quinones.

-

Reason: Quinones are redox-active and can chemically reduce tetrazolium salts to formazan in the absence of cells, leading to false "high viability" readings (false negatives).

-

Solution: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or DNA-binding dyes (e.g., Hoechst/PI).

Protocol Steps

-

Cell Preparation:

-

Use HepG2 or HepaRG cells (high metabolic capacity).

-

Media A (Glycolytic): DMEM + 25 mM Glucose + 1 mM Pyruvate.

-

Media B (Oxidative): DMEM (Glucose-free) + 10 mM Galactose + 1 mM Pyruvate + 2 mM Glutamine.

-

Adaptation: Cells must be adapted to Galactose media for at least 2 passages or 24 hours prior to drug treatment to upregulate OXPHOS machinery.

-

-

Seeding:

-

Seed 10,000 cells/well in 96-well opaque-walled plates (to prevent luminescence crosstalk).

-

Prepare duplicate plates: one for Glucose, one for Galactose.[1]

-

-

Treatment:

-

Treat with Quinone derivative (0.1 µM – 100 µM, 8-point dilution).

-

Controls (Mandatory):

-

Negative: DMSO (Vehicle).[1]

-

Positive (Mito-Toxin): Rotenone (0.1 µM) or Antimycin A.

-

General Toxin: Triton X-100 or Tamoxifen (shows equal toxicity in both).

-

-

-

Readout:

-

Incubate for 24 hours.

-

Add CellTiter-Glo reagent (Promega) or equivalent ATP-luminescence reagent.

-

Read Luminescence.

-

Data Analysis & Interpretation[2][3][4][5][6][7]

Calculate the IC50 for both conditions.

| Outcome | IC50 Ratio (Glucose / Galactose) | Interpretation |

| No Specificity | ~ 1.0 (0.8 – 1.5) | Compound acts via general cytotoxicity (e.g., DNA damage), not mitochondrial targeting. |

| Mitochondrial Toxin | > 3.0 | Compound specifically impairs mitochondrial function (OXPHOS inhibition). |

| Hypersensitivity | > 10.0 | Severe mitochondrial toxicity (e.g., Rotenone-like behavior). |

Phase 2: Flow Cytometry (MMP & ROS)

Objective: Determine if the toxicity is driven by Membrane Potential (

Protocol Steps

-

Dye Selection:

-

: Use TMRM (Tetramethylrhodamine, methyl ester) at 20-50 nM.

-

Why? It is non-quenching at low concentrations. Avoid JC-1 with quinones as JC-1 aggregates can be difficult to interpret if the quinone precipitates.

-

-

ROS: Use MitoSOX Red (Superoxide specific).

-

Interference Check: Quinones are often naturally colored (red/orange). Run a "Drug Only" control (cells + drug, no dye) to subtract autofluorescence.

-

: Use TMRM (Tetramethylrhodamine, methyl ester) at 20-50 nM.

-

Staining Workflow:

-

Treat cells with Quinone (at IC50 determined in Phase 1) for 4–6 hours (early apoptosis window).

-

Wash 1x with PBS.

-

Incubate with TMRM (50 nM) + MitoSOX (5 µM) for 30 mins at 37°C.

-

Do not wash after TMRM (it is an equilibrium dye). Replace buffer with PBS + 0.2% BSA.

-

-

Acquisition:

-

Flow Cytometer (e.g., BD LSRFortessa).

-

TMRM: Ex 561nm / Em 585nm (PE channel).

-

MitoSOX: Ex 510nm / Em 580nm.

-

Interpretation

-

Depolarization: Left-shift in TMRM signal.

-

Redox Cycling: Strong increase in MitoSOX signal preceding or coinciding with TMRM loss.

Phase 3: High-Resolution Respirometry (Seahorse XF)

Objective: Pinpoint the specific mechanism (ETC Inhibition vs. Uncoupling). Platform: Agilent Seahorse XFe96 or XF Pro.

The "Mito Stress Test" Protocol[2][4][8]

-

Seeding: Seed HepG2 cells (15,000/well) in XF96 plates 24h prior.

-

Media: Unbuffered XF DMEM (pH 7.4) + 10 mM Glucose + 1 mM Pyruvate + 2 mM Glutamine.[2]

-

Injection Strategy:

-

Port A: Quinone Derivative (Acute injection) OR Media (if cells were pre-treated).

-

Port B: Oligomycin (1.5 µM) – Inhibits ATP Synthase.

-

Port C: FCCP (0.5 - 1.0 µM) – Uncoupler (Maximal Respiration).

-

Port D: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC (Non-mito oxygen consumption).

-

Diagnostic Profiles

Use the Oxygen Consumption Rate (OCR) response to classify the Quinone.

Figure 2: Classification of Quinone toxicity based on OCR profiles.

-

ETC Inhibitor: If the Quinone causes an immediate drop in Basal OCR (similar to Oligomycin) but does not recover with FCCP, it is likely inhibiting Complex I or III directly.

-

Uncoupler: If OCR increases upon Quinone addition but ATP production (Oligomycin response) is lost, the Quinone is acting as a protonophore (common with lipophilic quinones).

-

Redox Cycler: Often shows elevated "Non-Mitochondrial Respiration" (Port D) because the redox cycling itself consumes oxygen non-enzymatically in the cytoplasm.

References

-

Wallace, K. B. (2007). "Doxorubicin-induced mitochondrial toxicity." Pharmacology & Toxicology, 90(3), 113-119. Link

-

Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[3][4] Toxicological Sciences, 97(2), 539–547. Link

-

Divakaruni, A. S., et al. (2014). "Analysis and Interpretation of Microplate-Based Oxygen Consumption and pH Data." Methods in Enzymology, 547, 309-354.[5] Link

-

Doughan, A. K., & Dikalov, S. I. (2007).[6] "Mitochondrial Redox Cycling of Mitoquinone Leads to Superoxide Production and Cellular Apoptosis."[6] Antioxidants & Redox Signaling, 9(11), 1825–1836. Link

-

Agilent Technologies. (2023). "Seahorse XF Cell Mito Stress Test Kit User Guide." Link

Sources

Application Note: 2-(9,10-Dioxoanthracen-2-yl)acetonitrile as a Strategic Intermediate for Topoisomerase II Inhibitors

Executive Summary

This guide details the utility of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile (also known as 2-cyanomethylanthraquinone) as a pivotal intermediate in the synthesis of DNA Topoisomerase II (Topo II) inhibitors. While anthracyclines like Doxorubicin are potent chemotherapeutics, their clinical use is limited by cumulative cardiotoxicity. The 2-substituted anthraquinone scaffold offers a route to "anthracycline-like" efficacy with potentially reduced cardiotoxicity by altering the redox potential and DNA binding kinetics.

This note provides a validated protocol for synthesizing this nitrile intermediate and demonstrates its application in generating cationic amidine derivatives—a class of compounds known to stabilize the Topo II-DNA cleavable complex.

Scientific Background: The Anthraquinone Scaffold

Mechanism of Action

Topoisomerase II is an essential nuclear enzyme that manages DNA topology by introducing transient double-strand breaks.[1] Topo II poisons (e.g., Mitoxantrone, Doxorubicin) stabilize the cleavable complex (a covalent enzyme-DNA intermediate), preventing DNA religation. This leads to the accumulation of double-strand breaks, triggering apoptosis.

The anthraquinone core functions primarily as a DNA intercalator . The planar tricyclic system slides between base pairs (preferentially at 5'-pyrimidine-purine-3' steps). However, intercalation alone is often insufficient for high potency. Critical interactions with the DNA phosphate backbone or the Topo II enzyme are mediated by side chains.

The Strategic Role of the Nitrile Handle

The cyanomethyl group (

-

Versatility: The nitrile can be converted into amidines, imidates, amines, or tetrazoles.

-

Linker Length: The methylene spacer (

) provides rotational freedom, allowing the cationic tail to position itself effectively in the DNA minor groove.

Pathway Visualization

The following diagram illustrates the synthetic logic and the mechanism of action.

Figure 1: Synthetic workflow from precursor to bioactive inhibitor and downstream biological mechanism.

Experimental Protocols

Safety & Pre-requisites

-

Cyanide Hazard: Sodium cyanide (NaCN) is fatal if swallowed, inhaled, or absorbed through skin. Work in a certified fume hood. Keep a cyanide antidote kit available.

-